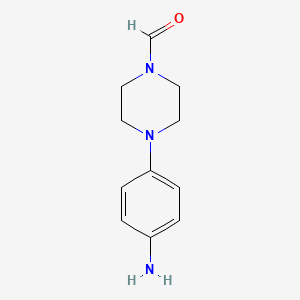

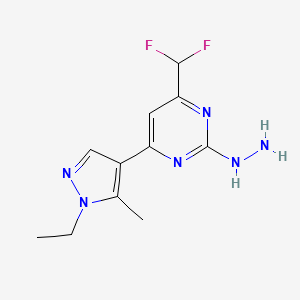

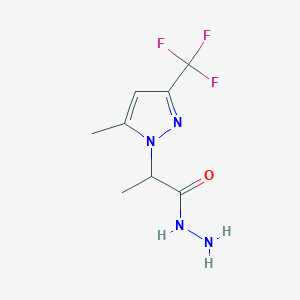

1-(4-Aminophenyl)-4-formylpiperazine

Overview

Description

Scientific Research Applications

Nanofiltration Membrane Development

1-(4-Aminophenyl)-4-formylpiperazine has been utilized in the development of composite nanofiltration membranes. Wang We (2013) synthesized 4-aminobenzoylpiperazine, a derivative of this compound, and used it as a monomer to fabricate thin films on porous polyethersulfone ultrafiltration membranes. These membranes showed high salt rejection, demonstrating potential for water purification and filtration applications (Wang We, 2013).

Coordination Chemistry

In coordination chemistry, this compound is used to study ligand-metal interactions. Rehman et al. (2015) investigated the coordination of 4-formylpiperazinium 4-formylpiperazine-1-carbodithioate with trimethyltin(IV) chloride and triphenyltin(IV) chloride. This research helps understand the molecular packing properties and steric and electronic effects in metal-ligand bonding (Rehman et al., 2015).

Transition Metal Dithiocarboxylates

This compound is used in the synthesis of transition metal dithiocarboxylates. Abbas et al. (2013) synthesized silver(I) and copper(I) complexes using 1-formylpiperazine-1-carbodithioate. These complexes were studied for their antimicrobial properties, indicating potential pharmaceutical applications (Abbas et al., 2013).

Aromatic Heterocyclic Compounds

In the field of organic chemistry, this compound aids in the synthesis of aromatic heterocyclic compounds. Castro et al. (2011) studied the kinetics and mechanisms of reactions involving secondary alicyclic amines and dithiocarbonates, contributing to the understanding of reaction dynamics in organic synthesis (Castro et al., 2011).

Electrochemical Synthesis

Nematollahi and Amani (2011) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, leading to the development of an environmentally friendly method for synthesizing phenylpiperazine derivatives, showcasing the role of this compound in green chemistry (Nematollahi & Amani, 2011).

Safety and Hazards

Future Directions

While specific future directions for “1-(4-Aminophenyl)-4-formylpiperazine” are not directly available from the searched resources, similar compounds have been investigated for their potential use in various applications. For instance, porphyrin functionalized reduced graphene oxide (rGO) is attractive for multi-disciplinary research studies, and its improvements for an rGO-based field effect transistor (rGO-FET) were exploited to realize ultrasensitive biochemical and clinical assay .

properties

IUPAC Name |

4-(4-aminophenyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOBBVGYFCRAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)

![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)